molecular formula C5H10ClN3O B2923626 (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride CAS No. 1225462-36-1

(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No.: B2923626
CAS No.: 1225462-36-1
M. Wt: 163.61
InChI Key: VLOVDCIPZJBYDP-AENDTGMFSA-N
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Description

(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 3-methyl-1,2,4-oxadiazole and ethanamine.

  • Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: : The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents to the compound, altering its properties.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: : The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is compared with other similar compounds, such as:

  • 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine: : This compound lacks the hydrochloride group, resulting in different solubility and reactivity.

  • 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine: : This compound has a different alkyl chain length, which can affect its biological activity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVDCIPZJBYDP-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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